EBE-A22
Overview
Description
EBE-A22 is a derivative of PD 153035. this compound, has no effect on EGF-R TK but maintains a high cytotoxic profile. this compound binds to DNA and behave as typical intercalating agents. This compound unwinds supercoiled plasmid, stabilizes duplex DNA against heat denaturation, and produces negative CD and ELD signals, as expected for an intercalating agent. This compound, but not PD153035, interacts preferentially with GC-rich sequences and discriminates against homooligomeric runs of A and T which are often cut more readily by the enzyme in the presence of the drug compared to the control.
Mechanism of Action
Target of Action
EBE-A22 is a derivative of PD153035, which can inhibit ErbB-1 phosphorylation . The primary target of PD153035 is the epidermal growth factor receptor tyrosine kinase (EGF-RTK), which plays a crucial role in cell growth and differentiation .
Mode of Action
It has been found to interact robustly with MreB and eukaryotic actin, exhibiting substantial binding affinity .
Pharmacokinetics
It is soluble in dmso at a concentration of ≥375 mg/mL .
Result of Action
This compound has been found to exhibit cytotoxicity against several types of tumor cell lines . It unwinds supercoiled plasmid, stabilizes duplex DNA against heat denaturation, and produces negative CD and ELD signals, as expected for an intercalating agent .
Action Environment
Properties
IUPAC Name |
N-(3-bromophenyl)-6,7-dimethoxy-N-methylquinazolin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3O2/c1-21(12-6-4-5-11(18)7-12)17-13-8-15(22-2)16(23-3)9-14(13)19-10-20-17/h4-10H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWGDOZPSOZFOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC(=CC=C1)Br)C2=NC=NC3=CC(=C(C=C32)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60416148 | |
Record name | EBE-A22 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60416148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
229476-53-3 | |
Record name | EBE-A22 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60416148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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